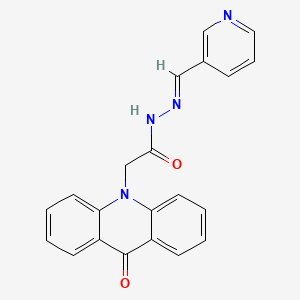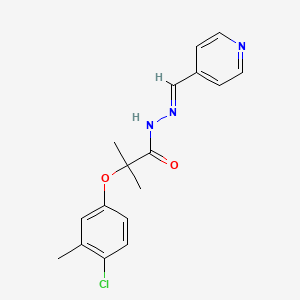
2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, commonly known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research to investigate the role of GSK-3 in various biological processes.
Mécanisme D'action
CHIR-99021 is a selective inhibitor of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, which is involved in the regulation of various cellular processes. 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide has two isoforms, 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazideα and 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazideβ, which are highly conserved and share similar functions. 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide is involved in the regulation of glycogen metabolism, cell cycle regulation, and apoptosis. By inhibiting 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, CHIR-99021 can modulate these cellular processes and affect various biological functions.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a wide range of biochemical and physiological effects. In stem cell research, CHIR-99021 has been shown to maintain the pluripotency of embryonic stem cells and induced pluripotent stem cells by inhibiting 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide. In cancer research, CHIR-99021 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurobiology, CHIR-99021 has been shown to promote the differentiation of neural stem cells into neurons and enhance the survival of dopaminergic neurons in Parkinson's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CHIR-99021 in scientific research is its selectivity for 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide. CHIR-99021 has been shown to be a potent and selective inhibitor of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, which allows researchers to investigate the specific role of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide in various biological processes. However, one of the limitations of using CHIR-99021 is its potential off-target effects. While CHIR-99021 is highly selective for 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, it may also affect other cellular processes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving CHIR-99021. One area of research is the development of more selective 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide inhibitors. While CHIR-99021 is highly selective for 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, it may also affect other cellular processes, which can complicate the interpretation of experimental results. Developing more selective 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide inhibitors could help researchers investigate the specific role of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide in various biological processes. Another area of research is the investigation of the role of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide in various diseases. 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Investigating the role of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide in these diseases could lead to the development of new treatments.
Méthodes De Synthèse
The synthesis of CHIR-99021 involves several steps, including the condensation of 4-chloro-3-methylphenol with pyridine-4-carbaldehyde to form the corresponding imine intermediate. This intermediate is then reacted with 2-methyl-2-(pyridin-4-yl)propanehydrazide to yield CHIR-99021. The synthesis of CHIR-99021 has been described in several publications, and the compound is commercially available from various suppliers.
Applications De Recherche Scientifique
CHIR-99021 has been used in a wide range of scientific research applications, including stem cell research, cancer research, and neurobiology. In stem cell research, CHIR-99021 has been used to maintain the pluripotency of embryonic stem cells and induced pluripotent stem cells. In cancer research, CHIR-99021 has been shown to inhibit the growth of various cancer cell lines and sensitize cancer cells to chemotherapy. In neurobiology, CHIR-99021 has been used to promote the differentiation of neural stem cells into neurons and to enhance the survival of dopaminergic neurons in Parkinson's disease models.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-10-14(4-5-15(12)18)23-17(2,3)16(22)21-20-11-13-6-8-19-9-7-13/h4-11H,1-3H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBWBAFIYAEWLS-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NN=CC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)N/N=C/C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

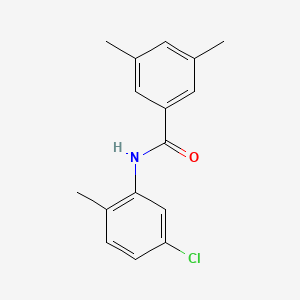
![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5842407.png)
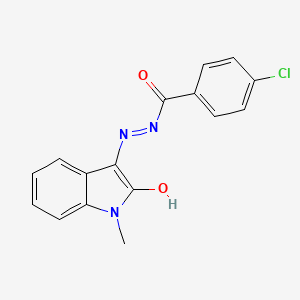
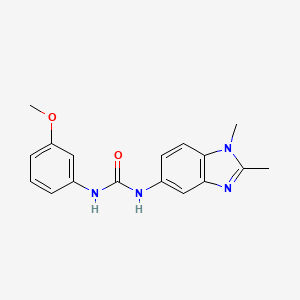
![[4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile](/img/structure/B5842424.png)
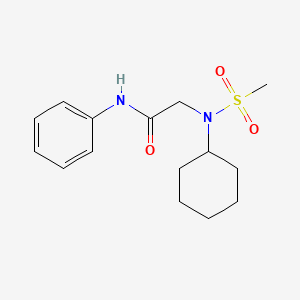

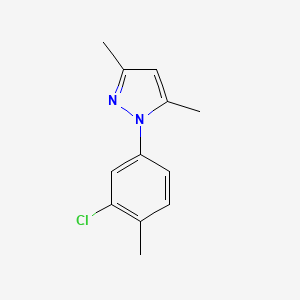
![2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide](/img/structure/B5842461.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5842471.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
![4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5842489.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
